
2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, or 2-CIPIM-HI, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the indole class of compounds and is a member of the imidothiocarbamate family. 2-CIPIM-HI has been used in a range of experiments due to its ability to form covalent bonds with a variety of other molecules, including proteins.
Applications De Recherche Scientifique
Anti-inflammatory Applications A study on the anti-inflammatory activity of indole derivatives, which include similar structures to 2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, demonstrated moderate to good activity against carrageenan-induced oedema in albino rats. The research highlighted the synthesis of indole compounds with varying substituents, revealing their potential as anti-inflammatory agents (Singh, Bhati, & Kumar, 2008).
Detection of Environmental Pollutants Another study utilized a biosensor incorporating similar compounds for detecting environmental pollutants like cyanide and chlorophenols. This innovative approach leveraged the specific interactions between the chemical structure of indole derivatives and pollutants, demonstrating the potential of these compounds in environmental monitoring and safety applications (Besombes, Cosnier, Labbé, & Reverdy, 1995).
Synthesis of Structurally Diverse Libraries Indole derivatives have also been employed as starting materials in the synthesis of a diverse array of compounds, highlighting their versatility in chemical reactions. A specific study described the generation of structurally varied libraries through alkylation and ring closure reactions, underscoring the pivotal role of indole-based compounds in expanding the chemical space for research and development (Roman, 2013).
Antimicrobial and Anticancer Research Research into novel indole derivatives has shown promising antimicrobial and anticancer properties. These studies have synthesized and evaluated indole-based compounds for their bioactivity, revealing the potential therapeutic applications of such chemicals. The focus on these biological activities demonstrates the ongoing interest in indole derivatives for drug discovery and development (Fortes, da Silva, da Silva, Kaufman, Militão, & Silveira, 2016).
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-1H-indol-3-yl] carbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S.HI/c16-10-7-5-9(6-8-10)13-14(20-15(17)18)11-3-1-2-4-12(11)19-13;/h1-8,19H,(H3,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOFTOTSFZAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)SC(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClIN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



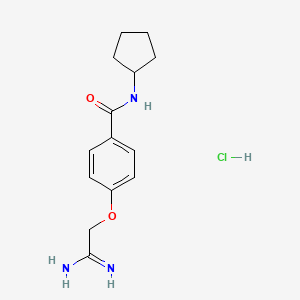
![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)
![2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B1459144.png)
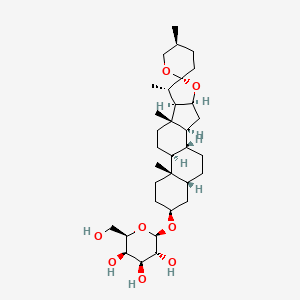
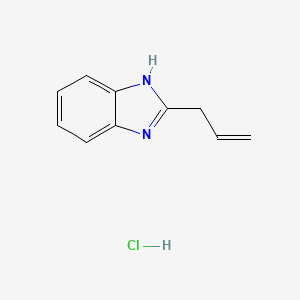
![octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride](/img/structure/B1459152.png)

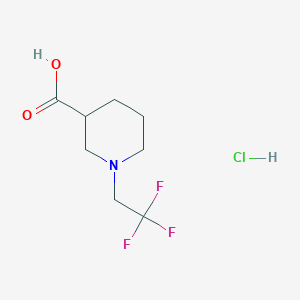
![2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B1459155.png)
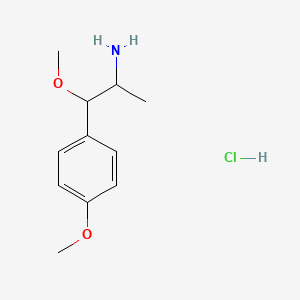
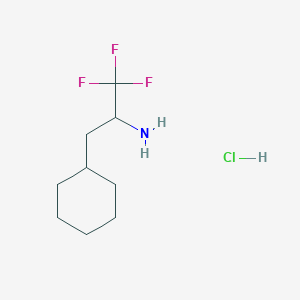
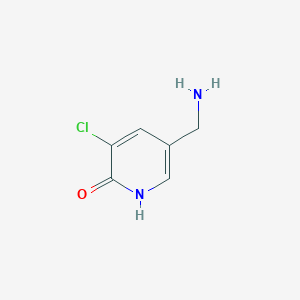
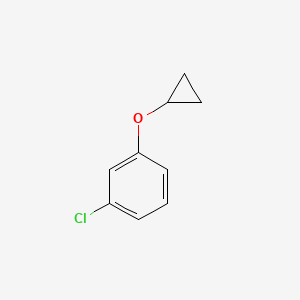
![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1459164.png)